![molecular formula C7H8N2O B1506237 2,3-Dihydrofuro[3,2-b]pyridin-5-amine](/img/structure/B1506237.png)
2,3-Dihydrofuro[3,2-b]pyridin-5-amine
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Overview
Description
2,3-Dihydrofuro[3,2-b]pyridin-5-amine is a bicyclic heterocyclic compound featuring a fused dihydrofuran (oxygen-containing) and pyridine ring system, with an amine group at the 5-position. The compound is commercially available at premium pricing (e.g., €2,048.00/g for 2,3-Dihydrofuro[2,3-b]pyridin-5-amine in ), indicating its niche applications in medicinal chemistry or materials science.
Q & A
Basic Research Questions
Q. What are the most effective synthetic methodologies for 2,3-Dihydrofuro[3,2-b]pyridin-5-amine?
- Methodological Answer : The compound is synthesized via:
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Sodium Borohydride-Mediated Heterocyclization : Starting from 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles, sodium borohydride induces double reduction and heterocyclization to yield the dihydrofuropyridine core .
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Vilsmeier-Type Reactions : Dimethylaminoalkenoyl cyclopropanes undergo cyclization under Vilsmeier conditions (POCl₃/DMF) to form 2,3-dihydrofuropyridinones, which can be derivatized to the target amine .
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Annulation with α,β-Unsaturated Imines : Aurone-derived imines react with terminal alkynes in the presence of triethylamine to construct the fused dihydrofuropyridine framework .
Table 1 : Comparison of Synthetic Routes
Method Catalyst/Reagent Yield Range Key Reference Sodium Borohydride Cyclization NaBH₄ 50-70% Vilsmeier Reaction POCl₃/DMF 60-80% Annulation with Imines Et₃N 65-85%
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the fused dihydrofuran-pyridine ring system. Key signals include δ 4.2–4.8 ppm (dihydrofuran protons) and δ 6.5–7.5 ppm (pyridine protons).
- X-Ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in structural studies of related dihydrofuropyridines (e.g., Haspin kinase inhibitor complexes) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 164.09 g/mol).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance regioselectivity in arylations .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while reducing agents like NaBH₄ require anhydrous conditions .
- Purification Strategies : Use preparative TLC or column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate pure diastereomers .
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer :
- Substituent Effects : Fluorine or trifluoromethyl groups (e.g., in 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine) may alter bioactivity by modulating lipophilicity or target binding .
- Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) across labs. For example, inconsistent antifungal activity data may arise from differences in microbial strains .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile experimental discrepancies .
Q. What strategies enable diastereoselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Temporarily introduce enantiopure groups (e.g., Evans oxazolidinones) to control stereochemistry during cyclization .
- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) in annulation reactions to favor trans-dihydrofuran configurations .
Q. Data Analysis and Validation
Q. How can researchers validate the purity of this compound?
- Methodological Answer :
- HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%).
- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (e.g., C₈H₈N₂O: C 64.85%, H 5.44%, N 18.91%).
- Melting Point Consistency : Sharp melting points (e.g., 145–147°C) indicate high crystallinity .
Q. Note on Sources
All methodologies are derived from peer-reviewed journals (e.g., J. Org. Chem., Organic Letters) and authoritative databases (PubChem, CAS). Commercial or non-peer-reviewed platforms (e.g., BenchChem) are excluded per guidelines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Commercial Differences
Key Observations :
- Ring Saturation : The dihydrofuro derivatives (e.g., [3,2-b] vs. [2,3-b] isomers) exhibit partial saturation, reducing aromaticity compared to fully unsaturated analogs like pyrrolo-pyridines. This may enhance solubility but reduce stability .
- Heteroatom Position: Furan oxygen vs. pyrrole nitrogen alters electronic properties.
Table 3: Property Comparison
Key Trends :
- Lipophilicity : Trifluoromethyl and nitro groups (e.g., ) increase LogP, reducing aqueous solubility but enhancing membrane permeability.
- Bioactivity : Amine-substituted dihydrofuro-pyridines are hypothesized to mimic purine scaffolds, making them candidates for nucleotide-binding protein inhibitors .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2,3-dihydrofuro[3,2-b]pyridin-5-amine |
InChI |
InChI=1S/C7H8N2O/c8-7-2-1-6-5(9-7)3-4-10-6/h1-2H,3-4H2,(H2,8,9) |
InChI Key |
MNFATGGLUXHNDC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1N=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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